molecular formula C24H24N4 B11671872 N,N'-bis(3,4-dimethylphenyl)quinoxaline-2,3-diamine

N,N'-bis(3,4-dimethylphenyl)quinoxaline-2,3-diamine

Katalognummer: B11671872
Molekulargewicht: 368.5 g/mol
InChI-Schlüssel: FNQPOGZJDHTELR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(3,4-dimethylphenyl)quinoxaline-2,3-diamine typically involves the condensation of 3,4-dimethylaniline with quinoxaline-2,3-dione. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-bis(3,4-dimethylphenyl)quinoxaline-2,3-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, amine derivatives, and substituted quinoxalines, which have diverse applications in medicinal chemistry and materials science .

Wissenschaftliche Forschungsanwendungen

N,N’-bis(3,4-dimethylphenyl)quinoxaline-2,3-diamine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N,N’-bis(3,4-dimethylphenyl)quinoxaline-2,3-diamine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N,N’-bis(3,4-dimethylphenyl)quinoxaline-2,3-diamine include other quinoxaline derivatives such as:

Uniqueness

What sets N,N’-bis(3,4-dimethylphenyl)quinoxaline-2,3-diamine apart from other similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications in medicinal chemistry and materials science .

Eigenschaften

Molekularformel

C24H24N4

Molekulargewicht

368.5 g/mol

IUPAC-Name

2-N,3-N-bis(3,4-dimethylphenyl)quinoxaline-2,3-diamine

InChI

InChI=1S/C24H24N4/c1-15-9-11-19(13-17(15)3)25-23-24(26-20-12-10-16(2)18(4)14-20)28-22-8-6-5-7-21(22)27-23/h5-14H,1-4H3,(H,25,27)(H,26,28)

InChI-Schlüssel

FNQPOGZJDHTELR-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3N=C2NC4=CC(=C(C=C4)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.